5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 343.33 g/mol. It features a nitro group, a benzaldehyde functional group, and a phenylethynyl moiety attached to a phenoxy structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science due to its unique structural properties.
The chemical behavior of 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde is primarily influenced by the presence of its functional groups:
The synthesis of 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde can be achieved through several methods:
5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde has potential applications in:
Interaction studies involving 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde are crucial for understanding its potential biological effects. Preliminary studies may focus on:
Several compounds share structural similarities with 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 5-Nitro-2-(phenoxy)benzaldehyde | 99847-09-3 | Lacks the phenylethynyl group; simpler structure. |
| 4-Nitrophenol | 100-02-7 | Contains a hydroxyl group instead of an aldehyde; more polar. |
| 4-Bromo-2-(2-(phenylethynyl)phenoxy)benzaldehyde | 525569-71-5 | Contains a bromine substituent; potentially different reactivity. |
5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde is unique due to its combination of a nitro group, an aldehyde function, and an ethynyl substituent on a phenolic framework. This specific arrangement may lead to distinct chemical reactivity and biological activity compared to other similar compounds listed above.